N-(2-ethylphenyl)-3-iodobenzamide
Description
N-(2-ethylphenyl)-3-iodobenzamide is a benzamide derivative characterized by a 3-iodobenzoic acid moiety linked to a 2-ethylphenylamine group via an amide bond. Its molecular formula is C15H14INO (molecular weight: 375.19 g/mol).
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18g/mol |
IUPAC Name |
N-(2-ethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-6-3-4-9-14(11)17-15(18)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
MWYZPXYWASMFMN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N-(2-ethylphenyl)-3-iodobenzamide, highlighting substituent variations, iodine positions, and biological activities:
Key Comparative Insights
Substituent Effects on Bioactivity
- A3 () : The acridine moiety enables DNA intercalation, making it suitable for Auger electron therapy. Its 3-iodobenzamide group localizes radiation damage, producing 1–1.4 DNA double-strand breaks (DSBs) per decay . In contrast, the 2-ethylphenyl group in the target compound lacks DNA-binding motifs, suggesting divergent applications.
- BZA (): The 4-iodo configuration and diethylaminoethyl substituent enhance melanoma targeting, achieving tumor-to-brain ratios of 147:1. The ethylphenyl group in the target compound may reduce cellular uptake efficiency compared to BZA’s charged amine group .
Iodine Position and Radiopharmaceutical Utility
- Compounds with iodine in the 4-position (e.g., BZA) show superior tumor imaging efficacy due to optimal steric positioning for melanin binding . The 3-iodo configuration in the target compound and A3 may favor DNA proximity in therapeutic contexts .
Physicochemical Properties
- Polarity : Hydroxyalkyl substituents (e.g., N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide) increase solubility, whereas lipophilic groups like 3,4-dimethylphenyl (Y030-3269) enhance membrane permeability .
- Steric Effects : Bulky substituents (e.g., benzoxazolyl derivatives in –19) may hinder binding to flat targets like DNA but improve selectivity for enzymes or receptors .
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